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Cat. No.: B611991 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of

rociletinib (formerly known as CO-1686), a third-generation epidermal growth factor receptor

(EGFR) tyrosine kinase inhibitor (TKI). Rociletinib was developed to treat non-small-cell lung

cancer (NSCLC) patients with EGFR mutations, particularly the T790M resistance mutation that

emerges after treatment with first- and second-generation EGFR TKIs.

Mechanism of Action
Rociletinib is an orally available, irreversible inhibitor of mutant forms of EGFR.[1] It selectively

targets activating mutations such as the L858R substitution and exon 19 deletions, as well as

the T790M resistance mutation, while showing minimal activity against wild-type EGFR

(EGFRWT).[1][2] This selectivity is attributed to its unique chemical structure, a 5-CF3 2,4-

diaminopyrimidine-based molecule.[2]

The mechanism of irreversible inhibition involves the formation of a covalent bond between the

acrylamide group of rociletinib and the cysteine-797 residue within the ATP-binding pocket of

the EGFR kinase domain.[2] The aminopyrimidine group of rociletinib binds to the hinge

residue methionine-793 through hydrogen bonding. The 5-substituent of the aminopyrimidine

interacts with the gatekeeper residue, which is methionine in the T790M mutant, through strong

hydrophobic interactions. In EGFRWT, the smaller threonine residue at position 790 results in

weaker hydrophobic forces, contributing to the drug's selectivity for the T790M mutant.[2]
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EGFR Signaling Pathway
EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands such as

epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α), undergoes

dimerization and autophosphorylation of several tyrosine residues in its C-terminal domain.[3]

[4] This initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK)

and the PI3K/AKT/mTOR pathways, which are crucial for regulating cell proliferation, survival,

differentiation, and migration.[4][5]
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Figure 1: Simplified EGFR signaling pathway.
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Rociletinib's Inhibitory Mechanism
Rociletinib's covalent binding to Cys797 in the ATP-binding pocket of EGFR effectively blocks

the kinase activity, thereby inhibiting the downstream signaling pathways that drive tumor

growth. Its selectivity for mutant EGFR, including the T790M variant, allows it to overcome

resistance to earlier-generation TKIs.
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Figure 2: Rociletinib's mechanism of action.

In Vitro Studies
Kinase and Cellular Assays
Rociletinib has demonstrated potent and selective inhibition of mutant EGFR in various in vitro

assays. The tables below summarize the key quantitative data.
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Assay Type EGFR Mutant IC50 / Ki Reference

In vitro Kinase Assay EGFRL858R/T790M <0.51 nM (IC50) [2]

In vitro Kinase Assay EGFRWT 6 nM (IC50) [2]

Cell-free Assay EGFRL858R/T790M 21.5 nM (Ki) [6]

Cell-free Assay EGFRWT 303.3 nM (Ki) [6]

Cellular Growth Assay
Mutant EGFR-

expressing cells
100–140 nM (IC50) [2]

Cellular Growth Assay
Mutant EGFR-

expressing cells
7-32 nM (GI50) [6]

EGFR

Phosphorylation

Assay

Mutant EGFR-

expressing cells
62-187 nM (IC50) [6]

EGFR

Phosphorylation

Assay

WT EGFR-expressing

cells
>2,000 nM (IC50) [6]

Table 1: In Vitro Activity of Rociletinib

Experimental Protocols
In Vitro Kinase Assay: Recombinant human wild-type and T790M/L858R double mutant EGFR,

both with N-terminal GST-tags, are utilized.[6] The assay measures the ability of rociletinib to

inhibit the phosphorylation of a substrate peptide by the EGFR kinase. The reaction is typically

initiated by the addition of ATP, and the extent of phosphorylation is quantified, often using a

radiometric or fluorescence-based method. The IC50 value, the concentration of the inhibitor

required to reduce enzyme activity by 50%, is then determined.

Cellular Growth and Proliferation Assays (e.g., MTT Assay): NSCLC cell lines expressing either

mutant or wild-type EGFR are seeded in 96-well plates.[7] After a period of attachment, cells

are treated with varying concentrations of rociletinib. Following an incubation period (e.g., 68-

72 hours), a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) is added.[7] Viable cells metabolize MTT into a colored formazan product, which is
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then solubilized and quantified by measuring its absorbance. The GI50 (concentration for 50%

growth inhibition) or IC50 values are calculated from the dose-response curves.

EGFR Phosphorylation Assay (Western Blot): Cells are treated with rociletinib for a specified

period, followed by lysis to extract proteins. Total protein concentration is determined, and

equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The

membrane is then incubated with primary antibodies specific for phosphorylated EGFR (p-

EGFR) and total EGFR. After washing, a secondary antibody conjugated to an enzyme (e.g.,

HRP) is added. The signal is detected using a chemiluminescent substrate, and the bands are

visualized and quantified to determine the extent of EGFR phosphorylation inhibition.

In Vivo Studies
Xenograft Models
Rociletinib has shown significant antitumor activity in preclinical xenograft models of NSCLC.

Model EGFR Status Treatment Outcome Reference

Transgenic

Mouse Model

EGFRL858R/T79

0M
Rociletinib

Dose-dependent

tumor response;

improved activity

vs. erlotinib and

afatinib

[2]

Transgenic

Mouse Model
EGFRL858R Rociletinib

Tumor response

(similar to

erlotinib)

[2]

S1-MI-80

Xenograft

ABCG2-

overexpressing

Rociletinib (30

mg/kg) +

Topotecan (2

mg/kg)

Significantly

enhanced

therapeutic effect

of topotecan

[7]

Table 2: In Vivo Efficacy of Rociletinib

Experimental Protocols
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Tumor Xenograft Model: Human NSCLC cells (e.g., S1-MI-80) are subcutaneously injected into

immunocompromised mice (e.g., athymic nude mice).[7] Once tumors reach a palpable size,

mice are randomized into treatment and control groups. Rociletinib is administered orally at

specified doses and schedules. Tumor volume is measured regularly (e.g., twice weekly) using

calipers. At the end of the study, mice are euthanized, and tumors are excised, weighed, and

may be used for further analysis (e.g., histology, biomarker analysis).
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Figure 3: Experimental workflow for a xenograft study.
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Pharmacokinetics
Preclinical and early clinical studies have characterized the pharmacokinetic profile of

rociletinib.

Parameter Value Reference

Maximum Serum

Concentration
2.41 µg/mL [2]

Time to Maximum

Concentration
1.5 hours [2]

Serum Half-life 3.7 hours [2]

Fecal Elimination 85.2% (65.2% unchanged) [2]

Major Metabolites
M502 (69%), M544 (23%),

M460 (3%)
[2]

Table 3: Pharmacokinetic Parameters of Rociletinib

The metabolism of rociletinib is a critical aspect of its pharmacology. It undergoes rapid amide

hydrolysis to form the M502 metabolite, which can be further converted to M460.[2] These

metabolites have longer half-lives than the parent compound and have been implicated in off-

target effects observed in clinical trials, such as hyperglycemia (M502) and QTc prolongation

(M460).[2] The M502 metabolite was found to inhibit the insulin-like growth factor receptor

(IGF-1R) and insulin receptor (IR) kinases.[2][8]

Mechanisms of Resistance
Despite its initial efficacy, acquired resistance to rociletinib can develop through various

mechanisms.

On-Target Resistance:

C797S Mutation: The most well-described on-target resistance mechanism is the acquisition

of a C797S mutation in the EGFR kinase domain. This mutation replaces the cysteine
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residue to which rociletinib covalently binds with a serine, thereby preventing irreversible

inhibition.[2]

Off-Target Resistance (Bypass Signaling):

MET Amplification: Increased copy number of the MET gene is a frequent mechanism of

resistance, leading to the activation of alternative signaling pathways that bypass the need

for EGFR signaling.[9][10]

HER2 (ERBB2) Amplification: Similar to MET, amplification of the HER2 gene can also

confer resistance.[2]

KRAS Mutations: Activating mutations in KRAS, a downstream effector in the EGFR

pathway, can render cells resistant to upstream EGFR inhibition.[9][11]

Histologic Transformation: In some cases, tumors can undergo a transformation from

NSCLC to small-cell lung cancer (SCLC), a histology that is not dependent on EGFR

signaling.[2]

Loss of T790M: Treatment with rociletinib can lead to the selection of tumor cell clones that

do not harbor the T790M mutation.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b611991?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5310702/
https://www.asco.org/abstracts-presentations/ABSTRACT165226
https://aacrjournals.org/clincancerres/article/23/14/3966/123017/Resistance-Mechanisms-to-AZD9291-and-Rociletinib
https://pmc.ncbi.nlm.nih.gov/articles/PMC5310702/
https://www.asco.org/abstracts-presentations/ABSTRACT165226
https://pmc.ncbi.nlm.nih.gov/articles/PMC9023070/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5310702/
https://www.benchchem.com/product/b611991?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5310702/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Resistance Mechanisms

On-Target Off-Target (Bypass Pathways)

Rociletinib

EGFR (T790M)

Inhibits

Tumor Cell

Drives Growth of

EGFR C797S Mutation

Prevents Binding of

MET Amplification

Activates Alternative Pathway to

HER2 Amplification

Activates Alternative Pathway to

KRAS Mutation

Activates Downstream Signaling in

SCLC Transformation

Changes Phenotype of

Click to download full resolution via product page

Figure 4: Mechanisms of resistance to rociletinib.
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The preclinical data for rociletinib demonstrated its potent and selective activity against EGFR

mutations, including the T790M resistance mutation, which provided a strong rationale for its

clinical development. In vitro and in vivo studies confirmed its mechanism of action and efficacy

in relevant cancer models. However, the emergence of on- and off-target resistance

mechanisms, along with a complex pharmacokinetic profile and associated toxicities,

highlighted the challenges in its clinical application. This guide summarizes the core preclinical

pharmacology that underpinned the investigation of rociletinib as a targeted therapy for

NSCLC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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